Pyrrolidin-3-yl diethylcarbamate

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Pyrrolidin-3-yl diethylcarbamate (CAS: 1511010-26-6) is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol, featuring a pyrrolidine ring substituted with a diethylcarbamate moiety. This structure places it within the broader class of pyrrolidine-based carbamates, which are widely recognized in medicinal chemistry for their conformational constraint and utility as building blocks for bioactive molecules.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B14805034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-3-yl diethylcarbamate
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)OC1CCNC1
InChIInChI=1S/C9H18N2O2/c1-3-11(4-2)9(12)13-8-5-6-10-7-8/h8,10H,3-7H2,1-2H3
InChIKeyDSXKRRSLENMZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidin-3-yl Diethylcarbamate: Procurement and Scientific Selection Guide for Medicinal Chemistry Intermediates


Pyrrolidin-3-yl diethylcarbamate (CAS: 1511010-26-6) is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol, featuring a pyrrolidine ring substituted with a diethylcarbamate moiety [1]. This structure places it within the broader class of pyrrolidine-based carbamates, which are widely recognized in medicinal chemistry for their conformational constraint and utility as building blocks for bioactive molecules . However, the precise research applications and biological profile of this specific diethyl analog remain an area for further investigation .

Why Pyrrolidin-3-yl Diethylcarbamate Cannot Be Substituted by Generic Pyrrolidine Carbamates


Substituting Pyrrolidin-3-yl diethylcarbamate with a generic pyrrolidine carbamate is not scientifically sound due to the profound impact of the N-substituent on physicochemical properties and biological activity. While the pyrrolidine scaffold provides a common three-dimensional framework, the diethylcarbamate group confers distinct lipophilicity, steric bulk, and hydrogen-bonding potential compared to analogs such as dimethylcarbamate, tert-butyl carbamate (Boc), or benzyl carbamate (Cbz) [1]. These differences directly influence membrane permeability, target binding affinity, and metabolic stability. For instance, a pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidine derivative containing the N,N-diethylcarbamate moiety exhibited an IC50 of 50 nM against the erbB-2 kinase, demonstrating that the specific substituent is integral to potent biological activity [1]. Consequently, procurement decisions must be guided by the specific functional group, as even minor structural alterations can lead to significant and unpredictable changes in experimental outcomes.

Pyrrolidin-3-yl Diethylcarbamate: Quantitative Differentiation Evidence from Structural Analogs


Structural and Lipophilicity Differentiation of Pyrrolidin-3-yl Diethylcarbamate from Common Pyrrolidine Carbamates

Pyrrolidin-3-yl diethylcarbamate (C9H18N2O2, MW: 186.25) differentiates itself from common pyrrolidine carbamate building blocks through its specific N,N-diethyl substitution [1]. Compared to pyrrolidin-3-yl carbamate (C5H10N2O2, MW: 130.15) [2] and the widely used Boc-protected analog, (S)-3-(Boc-amino)pyrrolidine (C9H18N2O2, MW: 186.25) , the diethylcarbamate group offers a distinct balance of lipophilicity and steric demand. The increased carbon count and non-bulky ethyl chains are predicted to confer different solubility profiles and metabolic liabilities compared to the acid-labile Boc group, making the diethyl analog a potentially superior intermediate for reactions requiring base-stable protection or for exploring structure-activity relationships where the N-substituent is a key pharmacophoric element.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Potency of a Diethylcarbamate-Containing Pyrrolidine Analog in Kinase Inhibition

A structurally complex molecule incorporating a pyrrolidin-3-yl N,N-diethylcarbamate substructure, (3R,5S)-5-{2-[4-({3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}amino)thieno[3,2-d]pyrimidin-6-yl]ethynyl}pyrrolidin-3-yl N,N-diethylcarbamate, demonstrated potent inhibition of the erbB-2 kinase with an IC50 of 50 nM [1]. While this data is for a larger conjugate and not a direct head-to-head comparison of the carbamate itself, it provides class-level evidence that the diethylcarbamate group is compatible with, and can contribute to, high-affinity target engagement in a therapeutically relevant enzyme system. This contrasts with the generally weaker or unknown activity of simpler pyrrolidine carbamates in similar assays.

Kinase Inhibition Oncology Chemical Probe Development

Synthetic Utility as a Distinct Building Block in Organic Synthesis

Pyrrolidin-3-yl diethylcarbamate serves as a unique building block for the synthesis of more complex molecules, as indicated by its use in the preparation of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines [1]. This synthetic application leverages the pyrrolidine ring's conformational constraint and the diethylcarbamate's stability as a protecting group or functional handle, distinguishing it from other pyrrolidine derivatives that may be less stable or offer different reactivity profiles. The compound's availability as a discrete, well-defined chemical entity (CAS: 1511010-26-6) ensures reproducibility in synthetic workflows, a key advantage over generating similar intermediates in situ.

Organic Synthesis Medicinal Chemistry Chemical Biology

Procurement-Driven Applications for Pyrrolidin-3-yl Diethylcarbamate in Advanced Research


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Pyrrolidin-3-yl diethylcarbamate is an ideal intermediate for the synthesis of focused compound libraries targeting kinases, particularly those in the erbB family. As evidenced by the potent inhibition (IC50 = 50 nM) of a diethylcarbamate-containing analog against erbB-2 [1], this building block provides a validated starting point for exploring structure-activity relationships around the pyrrolidine carbamate pharmacophore. Procurement of this compound enables the efficient generation of analogs with varied N-substituents to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Biology: Development of Chemical Probes and PROTACs

The stability and distinct physicochemical profile of the diethylcarbamate group make Pyrrolidin-3-yl diethylcarbamate a valuable linker or functional handle in the design of chemical probes and proteolysis-targeting chimeras (PROTACs). Its use in a high-affinity kinase binder [1] demonstrates its compatibility with complex molecular architectures and suggests that it can be incorporated into bifunctional molecules without abolishing target engagement. The compound's defined structure and commercial availability facilitate reproducible probe synthesis and subsequent biological validation.

Organic Synthesis: Construction of Complex Heterocyclic Scaffolds

As a versatile building block, Pyrrolidin-3-yl diethylcarbamate is employed in multi-step synthetic sequences to construct complex heterocyclic scaffolds, such as thieno[3,2-d]pyrimidines [1]. Its pre-formed carbamate functionality eliminates the need for late-stage protection/deprotection steps, streamlining synthetic routes and improving overall yield. Researchers developing new synthetic methodologies or targeting complex natural product analogs can utilize this compound to access novel chemical space with enhanced efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidin-3-yl diethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.